Wild-Type HBV Inhibition: 31-Fold Superior Potency vs. Lamivudine
In head-to-head in vitro testing using HepG2.2.15 cells transfected with wild-type HBV, entecavir demonstrated an EC50 of 0.00375 μM (3.75 nM) for inhibition of HBV DNA synthesis. Under identical experimental conditions, lamivudine exhibited an EC50 of 0.116 μM, representing an approximately 31-fold difference in potency favoring entecavir [1]. A separate FDA-validated dataset in HepG2 cells reported an entecavir EC50 of 0.004 μM against wild-type HBV [2].
| Evidence Dimension | HBV DNA synthesis inhibition (50% reduction) |
|---|---|
| Target Compound Data | EC50 = 0.00375 μM (3.75 nM) |
| Comparator Or Baseline | Lamivudine EC50 = 0.116 μM |
| Quantified Difference | Approximately 31-fold greater potency (0.116 / 0.00375 ≈ 30.9) |
| Conditions | HepG2.2.15 cells transfected with wild-type HBV; in vitro antiviral activity assay |
Why This Matters
This potency differential informs dose selection in formulation development and establishes entecavir as a superior positive control in HBV antiviral screening assays.
- [1] Ono SK, et al. Pharmacological properties and clinical efficacy of entecavir monohydrate (Baraclude® Tablet 0.5 mg), an anti-HBV drug. Folia Pharmacologica Japonica. 2007;129(4):287-297. View Source
- [2] FDA. Entecavir (Amneal Pharmaceuticals LLC) Package Insert. Section 12.4 Microbiology. 2019. View Source
